molecular formula C15H23N3O2S B5754985 2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine

2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine

Cat. No. B5754985
M. Wt: 309.4 g/mol
InChI Key: NSGSBJUYBXVVDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves reactions that introduce functional groups or modify existing ones to achieve the desired structural complexity. For instance, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, showcasing the method's ability to incorporate various functional groups into the piperidine framework, resulting in compounds with significant yields (Dotsenko et al., 2012). Similarly, the reactivity of nitrophenylsubstituted cyclic amines in dehydrogenations highlights the versatility of piperidine derivatives in undergoing chemical transformations (Möhrle & Mehrens, 1998).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine, is characterized by its nitrogen-containing six-membered ring, which significantly influences its chemical reactivity and physical properties. Studies on the molecular and electronic structures have shown extensive charge-assisted hydrogen bonding, indicating the polarized nature of these molecules and their potential for forming stable molecular arrangements through intermolecular interactions (Quesada et al., 2004).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, the unexpected rapid aerobic transformation of piperidine radicals highlights the compound's susceptibility to oxidative processes and its interaction with biological molecules like cytochrome P450, providing insights into its metabolic stability and reactivity (Babic et al., 2020). Furthermore, the application of the Hammett relationship to thiophens underscores the influence of substituents on the compound's reactivity, offering a predictive model for understanding its chemical behavior (Spinelli et al., 1972).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly the presence of substituents, which can alter the compound's polarity, hydrogen bonding capability, and overall molecular geometry.

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other chemical agents, define the utility of piperidine derivatives in chemical syntheses and biological applications. The antioxidative activity of piperidine nitroxides, influenced by their structure, exemplifies the role of the nitroxide moiety and the impact of substituents at the 4-position on scavenging reactive oxygen species (Li et al., 2006).

properties

IUPAC Name

2,2,6,6-tetramethyl-N-(2-nitrophenyl)sulfanylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-14(2)9-11(10-15(3,4)17-14)16-21-13-8-6-5-7-12(13)18(19)20/h5-8,11,16-17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGSBJUYBXVVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NSC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine

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